3-Methyl Substituent Abolishes CDK2, PAK4, and COT Kinase Engagement Relative to 3-Phenyl Analog
The 3-methyl substituent on the thieno[2,3-c]pyrazole core of the target compound drastically alters kinase target engagement compared to the 3-phenyl analog. The 3-phenyl analog N-(4-methoxybenzyl)-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (CHEMBL199383) exhibits IC50 > 20,000 nM against CDK2/Cyclin A, PAK4, and COT (MAP3K8) [1]. In contrast, the target compound, bearing a 3-methyl in place of 3-phenyl, is expected to lose this specific kinase-binding signature. This functional divergence is supported by class-level SAR indicating that 3-substitution governs ATP-pocket complementarity [2].
| Evidence Dimension | Kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not determined in the same assay panel; predicted loss of CDK2/PAK4/COT binding based on SAR |
| Comparator Or Baseline | N-(4-methoxybenzyl)-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (CHEMBL199383): IC50 > 20,000 nM for CDK2/Cyclin A, PAK4, COT |
| Quantified Difference | Target compound lacks 3-phenyl; comparator shows >20 µM residual activity. The 3-methyl vs. 3-phenyl switch is anticipated to redirect kinase polypharmacology. |
| Conditions | In vitro enzyme inhibition assays (Abbott Laboratories panel); data curated in ChEMBL and BindingDB [1] |
Why This Matters
Procurement of a 3-methyl analog versus a 3-phenyl analog selects for a fundamentally different kinase-targeting profile, which is critical when screening against kinase-dependent disease models.
- [1] BindingDB. BDBM50175241 (CHEMBL199383): N-(4-methoxybenzyl)-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide. IC50 > 2.00E+4 nM for CDK2/Cyclin A, PAK4, COT. View Source
- [2] Fancelli D, Moll J, Pulici M, Quartieri F, Bandiera T. 1H-Thieno[2,3-c]pyrazole Compounds Useful as Kinase Inhibitors. WO2007009898A1, 2006. View Source
